4-Methoxybut-1-yne
Overview
Description
4-Methoxybut-1-yne is an organic compound with the molecular formula C₅H₈O It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms
Preparation Methods
The synthesis of 4-Methoxybut-1-yne can be achieved through multiple synthetic routes. One common method involves the reaction of 1-butene with methanol in the presence of a catalyst. Another method includes the use of halogenated butanes, where halogen atoms are replaced with methoxy groups under specific reaction conditions .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst, temperature, and pressure are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
4-Methoxybut-1-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to alkenes or alkanes using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, such as halogens or amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxybut-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxybut-1-yne involves its interaction with various molecular targets. In oxidation reactions, the triple bond undergoes cleavage, leading to the formation of aldehydes or carboxylic acids. In reduction reactions, the triple bond is hydrogenated to form alkenes or alkanes. The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups .
Comparison with Similar Compounds
4-Methoxybut-1-yne can be compared with other similar compounds, such as:
1-Butyne: Lacks the methoxy group, making it less reactive in nucleophilic substitution reactions.
4-Methoxy-1-butene: Contains a double bond instead of a triple bond, leading to different reactivity and applications.
1-Methoxy-3-butene: Similar structure but different position of the methoxy group, affecting its chemical properties .
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
4-methoxybut-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-4-5-6-2/h1H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYIWFITYHZCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337356 | |
Record name | 4-methoxybut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36678-08-7 | |
Record name | 4-methoxybut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybut-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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